1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWHBIELFPYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures (0°C) to control the reaction rate and prevent side reactions . The general procedure involves adding 4-nitrobenzenesulfonyl chloride to a solution of piperazine in dichloromethane, followed by stirring the mixture at 0°C until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol (MeOH) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic substitution: Substituted phenylsulfonyl piperazines.
Reduction: Aminophenylsulfonyl piperazines.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Neuro-Oncology
Recent studies have highlighted the compound's potential in neuro-oncology, particularly in mitigating cognitive decline associated with brain irradiation therapy. The compound targets the hedgehog signaling pathway, promoting the expansion of neural stem cells while sparing tumor cells.
-
Methods of Application :
- Sphere-formation assays
- Flow cytometry
- Enzyme-linked immunosorbent assay (ELISA) for interleukin (IL)-6
- Quantitative reverse transcription PCR to assess hedgehog pathway activation
- Results : Treatment with 1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride preserved cognitive function in irradiated mice, increased neural stem/progenitor cell populations, inhibited microglia activation, and reduced IL-6 levels, indicating a protective effect against radiation-induced cognitive impairment.
Cytotoxicity Studies
The compound has been evaluated for its cytotoxic activities against various cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function . The piperazine ring can interact with various receptors and enzymes, affecting their activity and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the nature of the linker group. Key comparisons include:
- Electron-Withdrawing vs.
- Sulfonyl Linkers : Sulfonamide derivatives exhibit greater stability and hydrogen-bonding capacity than alkyl or aryl ether-linked piperazines (e.g., HBK14–HBK19 in ) .
Physicochemical Properties
- Solubility: The sulfonyl group improves water solubility relative to non-polar analogs like 1-benzylpiperazine .
- Electrochemical Behavior : Cyclic voltammetry studies indicate that nitro-substituted piperazines exhibit pH-dependent redox activity, with reduction peaks near −0.8 V (vs. Ag/AgCl) in acidic media .
Research Implications
1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride’s unique nitro-sulfonyl architecture positions it as a versatile scaffold for drug discovery. Further investigations into its pharmacokinetics and in vivo efficacy are warranted .
Biological Activity
1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is a common motif in many bioactive molecules, and a nitrophenyl sulfonyl group that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H12N2O4S
- Molecular Weight : 256.28 g/mol
- IUPAC Name : 1-(4-nitrophenylsulfonyl)piperazine
This compound exhibits properties typical of sulfonamides, including solubility in water and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in the synthesis of folic acid in bacteria, thereby displaying antibacterial properties. Additionally, the piperazine moiety may enhance the compound's interaction with neurotransmitter receptors, potentially contributing to neuropharmacological effects.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antibacterial agents.
Anticancer Activity
Research has also explored the anticancer potential of this compound. A study assessed its effects on human cancer cell lines, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase activation |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Induction of apoptosis |
These findings suggest that this compound has promising anticancer properties that warrant further investigation.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of piperazine-based compounds, including this compound. The study highlighted its effectiveness as a scaffold for developing novel therapeutic agents targeting multiple pathways in cancer biology and infectious diseases .
Q & A
Q. What are the primary synthetic routes for 1-[(4-nitrophenyl)sulfonyl]piperazine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer :
The compound is typically synthesized via nucleophilic substitution between piperazine derivatives and 4-nitrobenzenesulfonyl chloride. Key steps include:- Dissolving piperazine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions.
- Slow addition of 4-nitrobenzenesulfonyl chloride at 0–5°C to minimize side reactions.
- Neutralization with HCl to precipitate the hydrochloride salt.
Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperazine), reaction time (4–6 hours), and temperature control to achieve yields >70% .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm >95% purity.
- Structural Confirmation :
- 1H/13C NMR : Key peaks include aromatic protons (δ 8.2–8.4 ppm for nitrophenyl) and piperazine methylene signals (δ 2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 330.1 (calculated for C₁₀H₁₂N₃O₄S⁺Cl⁻).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages within ±0.3% .
Q. What are the compound’s solubility properties, and how do they affect experimental design?
- Methodological Answer :
- High Solubility : Soluble in DMSO (>50 mg/mL), methanol (>20 mg/mL), and aqueous buffers (pH <3).
- Low Solubility : Poor in non-polar solvents (e.g., hexane) and neutral/alkaline aqueous solutions.
- Experimental Implications : Use DMSO for stock solutions in biological assays, but ensure final solvent concentration <1% to avoid cellular toxicity. For crystallography, methanol/water mixtures are optimal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-nitrophenylsulfonyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-nitrophenyl group with electron-deficient (e.g., trifluoromethyl) or electron-rich (e.g., methoxy) substituents .
- Bioactivity Screening : Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays.
- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency (IC₅₀). SAR trends may reveal whether electron withdrawal enhances target binding .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like pH, temperature, and solvent composition. For example, kinase assays at pH 7.4 (20 mM Tris buffer) and 25°C.
- Validate Target Specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by impurities or assay interference .
Q. How can computational modeling predict the compound’s interaction with serotonin receptors or other CNS targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to 5-HT₂A/5-HT₆ receptors. Focus on hydrogen bonding between the sulfonyl group and Ser159 (5-HT₂A) or π-π stacking with Trp358 (5-HT₆).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes.
- Validation : Compare predicted binding energies (ΔG) with experimental Kᵢ values from radioligand displacement assays .
Key Considerations for Researchers
- Toxicity Screening : Prioritize Ames tests for mutagenicity due to the nitro group’s potential genotoxicity .
- Storage Stability : Store at –20°C under argon to prevent hydrolysis of the sulfonyl group. Monitor degradation via LC-MS every 6 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
